molecular formula C19H14F2N2O6S2 B2433461 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid CAS No. 329908-32-9

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

Cat. No.: B2433461
CAS No.: 329908-32-9
M. Wt: 468.45
InChI Key: KMYDBOQXPHSEFB-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C19H14F2N2O6S2 and a molecular weight of 468.45 g/mol . It is characterized by the presence of two 4-fluorobenzenesulfonamido groups attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfonamido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Higher oxidation state carboxylic acids or related compounds.

Scientific Research Applications

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is unique due to the presence of two 4-fluorobenzenesulfonamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3,5-bis[(4-fluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDBOQXPHSEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>70.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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